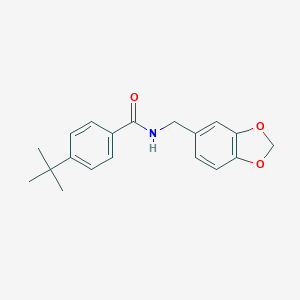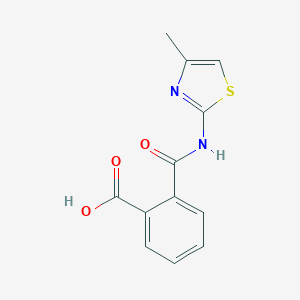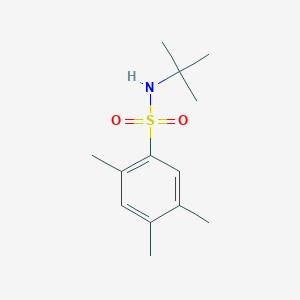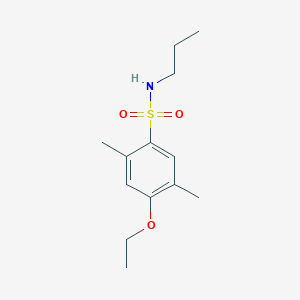
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation. Additionally, it has been studied for its potential use as a drug delivery system, as it can form stable complexes with certain drugs and enhance their solubility and bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide is its potential use as a drug delivery system. It has been shown to form stable complexes with certain drugs and enhance their solubility and bioavailability. Additionally, it has been found to have anticonvulsant, anti-inflammatory, and analgesic properties, which make it a useful tool for studying these conditions in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. It is important to use appropriate safety measures and dosage levels to minimize the risk of adverse effects.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine its effectiveness in delivering drugs to specific tissues and organs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various conditions such as epilepsy, pain, and inflammation. Finally, studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide has been used in various scientific research studies. It has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience. It has been studied for its anticonvulsant, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a drug delivery system.
Propiedades
Fórmula molecular |
C13H21NO3S |
|---|---|
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-5-7-14-18(15,16)13-9-10(3)12(17-6-2)8-11(13)4/h8-9,14H,5-7H2,1-4H3 |
Clave InChI |
WYDORURESNIMDV-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
SMILES canónico |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)

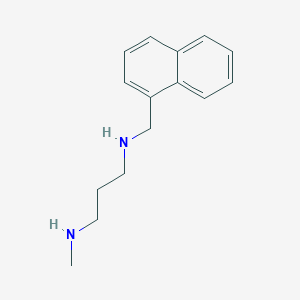

![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
